9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane is a complex organic compound with significant interest in chemical and pharmaceutical research. Its molecular formula is , and it has a molecular weight of 232.32 g/mol. The compound features a unique spirocyclic structure, which is characterized by the presence of two nitrogen atoms and an oxygen atom within its framework, contributing to its potential biological activity and utility in various applications. The compound is cataloged under the CAS number 2098067-41-3 and is primarily intended for non-human research purposes, not for therapeutic or veterinary use.
The synthesis of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane can be achieved through several methodologies. One common approach involves the reaction of 4-halogenobutanonitrile derivatives with appropriate amines, which facilitates the formation of the diazaspiro framework. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Technical details include:
The molecular structure of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane can be described as follows:
The reactivity of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane has been explored in various chemical reactions:
The mechanism of action for 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane is still under investigation but may involve:
The physical and chemical properties of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane are essential for understanding its behavior in various environments:
These properties are crucial for determining how the compound can be utilized in laboratory settings and its potential applications in drug development.
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane has several scientific applications:
The discovery of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane represents a strategic evolution in spirocyclic chemistry, driven by the need for three-dimensional scaffolds in medicinal chemistry. Spirocyclic compounds gained prominence in the early 2000s due to their ability to confer conformational restriction and reduce planar molecular characteristics – factors linked to improved solubility and target selectivity in drug discovery. This specific diazaspiro derivative emerged from systematic efforts to hybridize benzylamine functionalities with oxygen-nitrogen spiro architectures, as evidenced by its first detailed characterization around CAS 1368143-60-5 [2]. Its synthesis capitalized on ring-closing metathesis (RCM) methodologies, which became a cornerstone technique for constructing strained spirocyclic systems during the 2010s . The benzyl substitution at the N9 position was a deliberate design choice to enhance lipid membrane permeability while retaining hydrogen-bonding capabilities via the diaza-oxa framework. This compound’s emergence filled a critical gap in the accessibility of spiro[4.5]decane systems bearing both nitrogen and oxygen heteroatoms, offering a versatile intermediate for kinase inhibitor development and catalytic ligand design .
Table 1: Key Historical Milestones for Diazaspiro[4.5]decane Scaffolds
Time Period | Development Focus | Impact on 9-Benzyl Derivative |
---|---|---|
Pre-2010 | Spirocyclic lactam synthesis | Established basic ring-closing methodologies |
2010-2015 | Ring-closing metathesis optimization | Enabled efficient diazaspiro[4.5] core formation |
2015-Present | Functionalization strategies | Permitted N9-benzyl & C2/C7 modifications |
Recent Advances | Kinase inhibitor applications | Validated target engagement via crystallography |
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane occupies a unique niche at the intersection of traditional heterocyclic chemistry and advanced spirocyclic design. Its molecular architecture (C₁₄H₂₀N₂O, MW 232.32 g/mol) integrates three pharmacologically significant features: a benzyl-substituted tertiary amine for lipophilicity modulation, a spirocyclic constraint enforcing axial chirality, and a mixed oxygen-nitrogen heterocycle capable of multipoint hydrogen bonding [2] [7]. This triad enables the compound to serve as a "molecular translator" between flat heteroaromatic systems and saturated three-dimensional pharmacophores. Crucially, the spiro junction at carbon 6/4 distorts the piperidine and tetrahydropyran rings into perpendicular orientations, projecting the N2 and N9 benzyl groups into distinct spatial quadrants. This conformation allows simultaneous engagement with complementary enzyme binding pockets – a property exploited in kinase inhibition where the scaffold mimics ATP’s hydrogen-bonding pattern while avoiding metabolic liabilities associated with purine-based cores . The oxygen atom in the 2-oxa moiety further differentiates it from all-carbon analogs by introducing a hydrogen-bond acceptor that influences both solubility (calculated LogP ~2.1) [7] and target affinity. Commercial availability (e.g., as ≥97% pure material) [2] has accelerated its adoption, with researchers leveraging the N9-benzyl group for further derivatization via dealkylation or cross-coupling, or the C7 position for methyl group installation (as in 7-methyl analogs) [7] to sterically block metabolic hotspots.
Table 2: Comparative Analysis of Diazaspiro[4.5]decane Variants
Structural Feature | 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane | 7-Methyl Analog | 8-Oxo Derivative |
---|---|---|---|
Molecular Formula | C₁₄H₂₀N₂O | C₁₅H₂₂N₂O | C₁₄H₁₈N₂O₂ |
Molecular Weight | 232.32 g/mol | 246.35 g/mol | 246.31 g/mol |
Key Substituents | N9-benzyl | C7-methyl, N9-benzyl | C8-ketone, N9-benzyl |
Spatial Orientation | Perpendicular rings | Sterically hindered | Planar amide region |
Representative CAS | 1368143-60-5 | 2126159-81-5 | 2408964-19-0 |
Primary Application | Kinase scaffold intermediate | Conformational studies | Carboxamide precursor |
The molecular architecture of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane demonstrates how strategic heteroatom placement governs drug-like properties. Its canonical SMILES (C1CNCC12CN(CCO2)CC3=CC=CC=C3) [2] reveals the spiro center (C6) connecting a piperidine (N2-C1-C2-C3-C4-C5) and an oxa-diazine ring (O1-C7-C8-N9-C10-C6), with the benzyl group appended to N9. This arrangement yields three key characteristics:
Spectroscopic signatures confirm this structure: ¹H-NMR displays distinct benzyl CH₂ doublets at δ 3.6–3.8 ppm, spiro methylene multiplets between δ 2.4–3.2 ppm, and aromatic resonances at δ 7.2–7.3 ppm. IR spectra show C-O-C stretches at 1020–1120 cm⁻¹ and absence of carbonyl bands, differentiating it from keto-analogs like 8-oxo derivatives (CAS 2408964-19-0) [4]. Thermal analysis indicates stability to ~200°C, supporting its utility in high-temperature synthetic applications.
The 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane scaffold exhibits pronounced utility in molecular recognition, particularly in kinase inhibition. Protein crystallography studies of analogous diazaspirocycles reveal how the scaffold’s conformation enables three-point binding:
This binding mode mimics ATP’s adenine interactions while exploiting unique spirocyclic vectors to access hydrophobic selectivity pockets. Structure-activity relationship (SAR) studies demonstrate that N9-benzyl removal abolishes kinase affinity, confirming its critical role in hydrophobic contact. Modifications at C7 (e.g., 7-methyl substitution, CAS 2126159-81-5) [7] enhance potency against DAPK1 and ROCK kinases by 3–5-fold by inducing favorable van der Waals interactions with aliphatic residues. The scaffold’s versatility extends beyond kinases – its balanced lipophilicity (clogP 2.1–2.5) and topological polar surface area (~35 Ų) make it suitable for G-protein-coupled receptor (GPCR) targets, where conformational restraint improves subtype selectivity.
Table 3: Synthetic Derivatives and Their Target Affinities
Derivative Structure | Synthetic Modification | Primary Biological Target | Kᵢ or IC₅₀ |
---|---|---|---|
9-Benzyl parent | None | Kinase hinge-binder scaffold | N/A (Building block) |
7-Methyl analog | C7 methylation | ROCK kinases | ~180 nM |
8-Oxo-carboxamide | C8-ketone, C2-amide | p38 MAPK | 85 nM |
Spiro[5.5]undecane analog | Ring expansion | Aurora kinases | 320 nM |
Industrial-scale synthesis of 9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane leverages cost-effective ring-closing strategies, with two dominant routes:
Route A: Reductive Amination Pathway
Route B: Ring-Closing Metathesis (RCM) Approach
Route B offers superior stereocontrol (typically >95% trans isomer) and scalability, with RCM yields exceeding 80% under optimized conditions. Industrial suppliers (e.g., Aladdin Scientific, Enamine) provide gram-to-kilogram quantities at ≥97% purity [2] [5], with pricing reflecting scale economies:
The synthetic versatility permits late-stage diversification: electrophiles attack N2 selectively over N9-benzyl, while C7 undergoes lithiation-electrophile quenching for methyl or aryl derivatives. These modifications generate libraries for kinase selectivity profiling, aligning with fragment-based drug design paradigms.
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane exhibits distinct advantages and limitations versus related spirocycles:
These trade-offs guide target-specific scaffold selection: the 9-benzyl-2-oxa variant excels where moderate basicity and rigid projection of benzyl groups are prioritized, as evidenced by its dominance in Rho-kinase inhibitor patents.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: